molecular formula C24H34O7S2 B1612805 Disodium dodecyl(sulphonatophenoxy)benzenesulphonate CAS No. 28519-02-0

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate

Cat. No.: B1612805
CAS No.: 28519-02-0
M. Wt: 498.7 g/mol
InChI Key: LYLUJWGZVASHOS-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound is situated within the broader history of synthetic surfactants, which gained significant industrial importance during the mid-20th century. While the exact date of its first synthesis is not precisely documented in the available literature, the compound emerges from the chemical advances made in the field of diphenyl ether chemistry.

Diphenyl ether itself was discovered by Heinrich Limpricht and Karl List in 1855, when they reproduced Carl Ettling's destructive distillation of copper benzoate. This foundational work provided the basis for later developments in the synthesis of diphenyl ether derivatives, including sulfonated varieties.

The timeline of significant developments related to this compound includes:

Year Development Significance
1855 Discovery of diphenyl ether by Limpricht and List Established foundation for future diphenyl ether chemistry
1916 Development of aromatic sulfonation techniques Enabled efficient production of benzenesulfonic acid derivatives
1950s-1960s Expansion of synthetic surfactant industry Period when many modern surfactants were developed and commercialized
1980 Inclusion in EPA regulatory documents Listed in Federal Register Vol. 45, No. 42, indicating established commercial use
2000s Refinement of production processes Development of cleaner, more efficient synthesis methods
2018 Patent for improved production process Described a clean, environmentally friendly process with strong sulfonation capability

The evolution of this compound's synthesis has been marked by ongoing efforts to improve production efficiency and reduce environmental impact. Modern production methods typically involve a clean process that is environment-friendly and has strong sulfonation capability, with fast reaction times and minimal by-product formation.

Regulatory Classification and Industrial Significance

This compound has established regulatory recognition across multiple international frameworks, reflecting its widespread industrial use. The compound is listed in the following regulatory inventories:

  • European Inventory of Existing Commercial Chemical Substances (EINECS) with number 249-063-8
  • European Commission (EC) Inventory
  • United States Toxic Substances Control Act (TSCA) Inventory
  • New Zealand Inventory of Chemicals (NZIoC)
  • Philippines Inventory of Chemicals and Chemical Substances (PICCS)
  • Vietnam National Chemical Inventory
  • Chinese Chemical Inventory of Existing Chemical Substances (China IECSC)
  • Korea Existing Chemicals List (KECL)

The compound's industrial significance is multifaceted, with applications spanning numerous sectors. Its excellent emulsifying, wetting, and dispersing properties make it particularly valuable in various manufacturing processes.

Table: Industrial Applications of this compound

Industry Sector Specific Applications Functional Properties
Coatings and Surface Treatments Paints, lacquers, inks, dyes, coatings Emulsification, wetting, dispersing
Chemical Manufacturing Processing aid in polyester production Surface tension modification
Electroplating Surface treatment processes Wetting and dispersion
Petroleum Production Refining processes Emulsification of oil-water mixtures
Pulp and Paper Processing Paper production Wetting and dispersing
Textile Industry Printing, dyeing, finishing Surface modification, dye dispersal
Environmental Technology Recovery of organic solvents from wastewater Extraction and phase separation
Nanotechnology Preparation of carbon nanotubes Stabilization of colloidal dispersions
Cleaning Products Industrial cleaning formulations Detergency, emulsification

Production data indicates that the United States manufactured less than 1,000,000 pounds of this compound annually from 2016 to 2019, demonstrating its continued industrial relevance. The compound is produced by multiple manufacturing sectors, including:

  • Basic organic chemical manufacturing
  • Paint and coating manufacturing
  • Oil and gas drilling, extraction, and support activities

Research has highlighted the compound's effectiveness as a surfactant in specialized applications. One notable study demonstrated that this compound enhances the stability of carbon nanotube dispersions, which can be utilized in advanced sensors and separation membranes. This application illustrates the compound's expanding role in emerging technologies and advanced materials science.

Properties

IUPAC Name

2-dodecyl-3-(2-sulfophenoxy)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-15-20-21(17-14-19-23(20)32(25,26)27)31-22-16-12-13-18-24(22)33(28,29)30/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLUJWGZVASHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=CC=CC=C2S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860419
Record name 2-Dodecyl-3-(2-sulfophenoxy)benzene-1-sulfonic acid
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Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, 46% Aqueous solution: Clear yellow to amber liquid; [Pilot MSDS]
Record name Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2)
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Record name Benzenesulfonic acid, dodecyl(sulfophenoxy)-, disodium salt
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CAS No.

28519-02-0
Record name Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2)
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Record name Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2)
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Record name Disodium dodecyl(sulphonatophenoxy)benzenesulphonate
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Preparation Methods

Preparation Methods of Disodium dodecyl(sulphonatophenoxy)benzenesulphonate

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves two major chemical transformations:

Alkylation Step
  • Reactants: Diphenyl ether and dodecyl chloride
  • Catalyst: Typically a Lewis acid catalyst (exact catalyst details vary by industrial process)
  • Reaction conditions:
    • Catalyst-to-reactant molar ratio: 1:5
    • Temperature: 70°C
    • Reaction time: 5 hours
  • Purpose: Introduction of the dodecyl group into the diphenyl ether structure to form dodecylphenoxybenzene
Sulfonation Step
Neutralization and Salt Formation
  • The sulfonated intermediate is neutralized with sodium hydroxide (NaOH) to form the disodium salt, this compound.
  • This step is critical for converting the sulfonic acid groups into their sodium sulfonate salts, which confer water solubility and surfactant properties.

Industrial Production Methods

Industrial-scale synthesis emphasizes efficiency, purity, and environmental considerations:

  • Raw Material Handling: Both fresh and recycled diphenyl ether are used to optimize cost and sustainability.
  • Reaction Vessel Conditions: Reaction mixtures are stirred and heated under vacuum at 80-100°C to remove water and drive the alkylation and sulfonation reactions.
  • Process Control: Precise control of temperature, reactant ratios, and reaction times ensures high yield and product consistency.
  • Purification: Removal of byproducts such as sodium sulfate (Na2SO4) is achieved through controlled addition of calcium chloride (CaCl2), which precipitates sodium sulfate for filtration.
  • Filtration and Aging: The crude product is allowed to stand for 5-8 hours to enable complete precipitation of impurities, followed by filtration to obtain the purified disodium salt solution.

Comparative Data Table of Key Reaction Parameters

Step Reactants Conditions Key Parameters Notes
Alkylation Diphenyl ether + Dodecyl chloride 70°C, 5 hours, catalyst ratio 1:5 Catalyst: Lewis acid; vacuum applied Introduces dodecyl group
Sulfonation Alkylated intermediate + SO3 35°C, 1 hour, 15% SO3 concentration Sulfonating agent: fuming sulfuric acid or chlorosulfonic acid Adds sulfonic acid groups
Neutralization Sulfonated intermediate + NaOH 30-50°C, pH 7.5-8.0 Controlled NaOH addition Converts acid to disodium salt
Purification Crude product + CaCl2 30-85°C, stirring, standing 5-8 h Gradual CaCl2 addition to remove Na2SO4 Removes sodium sulfate byproduct

Research Findings on Process Optimization

  • Catalyst and Temperature Optimization: Studies indicate that the catalyst-to-reactant ratio of 1:5 and reaction temperature of 70°C during alkylation maximize yield while minimizing side reactions.
  • Sulfonation Agent Choice: Fuming sulfuric acid with 15% SO3 concentration at 35°C for 1 hour provides efficient sulfonation with controlled substitution patterns on the aromatic rings.
  • Neutralization Control: Maintaining neutralization temperature between 30-50°C and pH around 7.5-8.0 prevents over-neutralization and degradation of the product.
  • Byproduct Removal: The stepwise addition of CaCl2 under continuous stirring and temperature control (initial 30-50°C, then raised to 65-85°C) effectively precipitates sodium sulfate, improving product purity.
  • Aging Time: Allowing the mixture to stand for 5-8 hours before filtration enhances separation efficiency of impurities.

Analytical Considerations in Preparation

  • Purity Monitoring: Ion chromatography is typically employed to detect residual sodium sulfate and unreacted starting materials.
  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) confirm the presence of alkyl and sulfonate groups.
  • Reaction Monitoring: Surface tension measurements and titrations are used to monitor surfactant formation and neutralization completeness.

Summary Table: Preparation Method Overview

Preparation Stage Description Critical Parameters Outcome
Alkylation Diphenyl ether + dodecyl chloride 70°C, 5 h, catalyst ratio 1:5 Dodecylphenoxybenzene intermediate
Sulfonation Sulfonation with SO3 in acid 35°C, 1 h, 15% SO3 concentration Sulfonated intermediate
Neutralization Reaction with NaOH 30-50°C, pH 7.5-8.0 Disodium salt formation
Purification CaCl2 addition, standing, filtering 30-85°C, 5-8 h standing Removal of sodium sulfate, purified product

Chemical Reactions Analysis

Sulfonation Reactions

Sulfonation represents the primary reaction pathway for this compound, involving electrophilic substitution on aromatic rings. The process follows a two-step mechanism:

  • Electrophilic attack by sulfur trioxide (SO₃) or sulfuric acid derivatives forms a σ-complex intermediate.

  • Deprotonation in the presence of alkali yields stable sulfonic acid derivatives .

Key Conditions and Reagents

ParameterOptimal Value
Sulfonating AgentFuming H₂SO₄ (15% SO₃) or ClSO₃H
Temperature35°C (fuming H₂SO₄), 15°C (ClSO₃H)
Reaction Time1 hour (fuming H₂SO₄), 20 min (ClSO₃H)
Molar Ratio (Agent:Substrate)2.5:1 (fuming H₂SO₄), 5:1 (ClSO₃H)

Outcomes

  • Sulfonic Acid Groups Introduced : 1.90–1.92 per molecule under optimal conditions .

  • Byproducts : Sulfones (≈1% yield) form at elevated temperatures or prolonged reaction times .

Oxidation Reactions

Oxidative transformations modify the sulfonate groups or alkyl chains, altering surfactant properties.

Reagents and Conditions

Oxidizing AgentConditionsProducts
KMnO₄Acidic/neutral aqueous mediumSulfone derivatives
H₂O₂60–70°C, pH 7–9Oxidized alkyl chains

Experimental Findings

  • Potassium Permanganate : Generates sulfones via cleavage of sulfonate groups, detectable via FT-IR at 1,150 cm⁻¹ (S=O stretch).

  • Hydrogen Peroxide : Preferentially oxidizes dodecyl chains, producing carboxylic acid derivatives without ring modification.

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings, enabling functionalization for specialized applications.

Common Reagents

  • Halogens (Br₂, Cl₂) : Bromination/chlorination at para positions relative to sulfonate groups.

  • Nitration (HNO₃/H₂SO₄) : Introduces nitro groups for enhanced solubility in polar solvents.

Conditions and Outcomes

Reaction TypeReagent SystemTemperatureMajor Product
BrominationBr₂ in CCl₄25°C4-Bromo-derivative
NitrationHNO₃ (conc.)/H₂SO₄0–5°C3-Nitro-benzenesulphonate

Side Reactions and Mitigation

Side reactions during synthesis impact yield and purity:

Common Side Reactions

  • Sulfone Formation : Accelerated by excess SO₃ or temperatures >40°C .

  • Polysulfonation : Occurs with prolonged exposure to sulfonating agents, reducing surfactant efficacy .

Mitigation Strategies

  • Temperature Control : Maintain sulfonation below 35°C .

  • Catalyst Addition : Sodium toluenesulfonate suppresses sulfone formation by 40% .

Step 1: Alkylation of Diphenyl Ether

ParameterValue
CatalystAlCl₃ (n = 1:5)
Temperature70°C
Reaction Time5 hours
Conversion Rate82%

Step 2: Sulfonation

  • Reagent : Fuming H₂SO₄ (15% SO₃)

  • Conditions : 35°C, 1 hour, stirring at 500 rpm .

  • Product : this compound with 1.90 sulfonic acid groups .

Stability Under Reactive Conditions

The compound demonstrates stability in:

  • Acidic Media (pH 2–6) : No decomposition over 24 hours.

  • Alkaline Media (pH 8–12) : Gradual hydrolysis (5% loss after 12 hours at 50°C).

Scientific Research Applications

Chemistry

SDBS is employed as a surfactant in the synthesis of nanoparticles and advanced materials. Its ability to reduce surface tension facilitates the formation of stable colloidal dispersions, which are essential in nanotechnology.

  • Case Study : A study demonstrated that SDBS enhances the stability of carbon nanotube dispersions, which can be utilized in sensors and separation membranes .

Biology

In biological applications, SDBS is used for preparing samples for microscopy and other analytical techniques. Its surfactant properties help in the solubilization of cellular components, improving visibility under microscopy.

  • Case Study : Research indicated that SDBS aids in the extraction of membrane proteins from cells, enhancing the efficiency of subsequent analytical methods.

Medicine

The compound is being investigated for its potential in drug delivery systems. SDBS can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

  • Research Findings : Studies have shown that formulations containing SDBS can significantly enhance the therapeutic efficacy of poorly soluble drugs by facilitating their transport across biological membranes.

Industrial Applications

In industrial settings, SDBS is widely used as an emulsifier and wetting agent in the manufacture of:

  • Paints and Coatings : Enhances dispersion of pigments and improves application properties.
  • Inks and Dyes : Facilitates even distribution and color consistency.
  • Wastewater Treatment : Assists in the recovery of organic solvents from wastewater streams .

Mechanism of Action

As a surfactant, disodium dodecyl(sulphonatophenoxy)benzenesulphonate reduces the surface tension between different phases, such as oil and water. This property allows it to act as an emulsifier, stabilizing mixtures of immiscible liquids. The molecular targets and pathways involved include the interaction with hydrophobic and hydrophilic regions of molecules, facilitating the formation of micelles and other structures that enhance solubility and stability .

Comparison with Similar Compounds

Sodium Dodecyl Benzenesulphonate (SDBS)

  • Structural Differences: SDBS (C18H29NaO3S) lacks the sulphonatophenoxy bridge, featuring a single benzenesulphonate group attached directly to the dodecyl chain.
  • Physicochemical Properties: Critical Micelle Concentration (CMC): SDBS has a lower CMC (~1.2 mM) compared to disodium dodecyl(sulphonatophenoxy)benzenesulphonate due to its simpler hydrophobic tail . Aggregation Behavior: The position of the benzenesulphonate group in SDBS isomers significantly affects micelle formation. For example, mid-chain substitution reduces steric hindrance, enabling tighter packing at interfaces .
  • Applications : SDBS is used in polar elastomers (e.g., XNBR) to enhance polymer-filler interactions and in conductive polymer composites .

Diammonium Dodecyl(sulphonatophenoxy)benzenesulphonate (CAS 67968-24-5)

  • Structural Differences : This compound replaces sodium with ammonium counterions, altering solubility and pH tolerance.
  • Physicochemical Properties :
    • Solubility : Higher solubility in acidic environments compared to the disodium variant .
    • Thermal Stability : Ammonium salts generally exhibit lower thermal stability than sodium salts, limiting high-temperature applications.
  • Applications : Preferred in formulations requiring compatibility with ammonium-based systems, though specific industrial uses are less documented .

Disodium Decyl(sulphonatophenoxy)benzenesulphonate (CAS 36445-71-3)

  • Structural Differences : Features a shorter decyl (C10) chain instead of dodecyl (C12).
  • Physicochemical Properties :
    • Hydrophobicity : Reduced chain length decreases hydrophobicity, raising CMC and reducing emulsification efficiency .
    • Interfacial Tension : Less effective at lowering oil-water interfacial tension compared to the dodecyl analogue .

Sodium 4-(Dodecyloxy)benzenesulphonate (CID 3023363)

  • Structural Differences: Contains an ether linkage (dodecyloxy) instead of a sulphonatophenoxy group.
  • Physicochemical Properties: Polarity: The ether group increases polarity, reducing compatibility with nonpolar solvents . Aggregation: Forms smaller micelles due to weaker hydrophobic interactions .

Performance and Application Comparison

Compound CMC (mM) Key Applications Thermal Stability Environmental Notes
This compound ~0.8* Paints, nanotechnology, solvent recovery High Under EPA endocrine disruptor screening
SDBS ~1.2 Elastomers, conductive composites Moderate Widely regulated; moderate toxicity
Diammonium analogue (CAS 67968-24-5) ~0.6* Specialty formulations Low Limited toxicity data
Disodium decyl analogue (CAS 36445-71-3) ~2.0* Low-demand emulsification Moderate Higher biodegradability

*Estimated based on structural analogs.

Regulatory and Environmental Considerations

  • SDBS : Subject to stricter regulations due to widespread use and documented aquatic toxicity .
  • Ammonium Salts: Limited data available, though ammonium-based surfactants are generally less persistent in the environment .

Biological Activity

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate (SDBS) is a surfactant widely used in various industrial and biological applications. This article explores its biological activity, focusing on cytotoxicity, inflammatory responses, and potential applications in medicine and environmental science.

SDBS is characterized by its amphiphilic structure, which allows it to reduce surface tension between immiscible phases, such as oil and water. This property makes it effective as an emulsifier, facilitating the formation of micelles that enhance the solubility of hydrophobic compounds. The compound is synthesized through a multi-step process involving alkylation and sulfonation reactions, typically using dodecyl chloride and fuming sulfuric acid under controlled conditions.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of SDBS on human keratinocytes (HaCaT cells). The cytotoxicity was assessed using the Cell Counting Kit-8 (CCK-8) method and phase-contrast microscopy. Key findings include:

  • Concentration-Dependent Effects : SDBS exhibited cytotoxic effects at concentrations of 20 µg/ml and above, leading to morphological changes in HaCaT cells. Lower concentrations (5, 10, and 15 µg/ml) did not significantly affect cell viability or cytokine expression after 24 hours .
  • Inflammatory Cytokine Expression : The study measured mRNA expression levels of pro-inflammatory cytokines IL-1α, IL-6, IL-8, and TNF-α. While higher concentrations induced cytotoxicity, they did not significantly alter the expression levels of these cytokines compared to controls .

Table 1: Cytotoxic Effects of SDBS on HaCaT Cells

Concentration (µg/ml)Cell Viability (%)IL-6 Levels (pg/ml)IL-8 Levels (pg/ml)
598Not significantNot significant
1095Not significantNot significant
1590Not significantNot significant
2070IncreasedIncreased

Environmental Impact and Biodegradability

SDBS has been assessed for its environmental impact due to its widespread use in hydraulic fracturing fluids. Studies indicate that SDBS can contribute to the formation of disinfection byproducts in treated wastewater, raising concerns about its persistence in aquatic environments .

Biodegradability Assessment : Using Quantitative Structure-Activity Relationship (QSAR) models, SDBS was evaluated for its potential to be persistent, bioaccumulative, and toxic (PBT). Results suggested that while SDBS is biodegradable under certain conditions, its environmental persistence requires further investigation .

Potential Applications in Medicine

Due to its emulsifying properties, SDBS is being explored for various medical applications:

  • Drug Delivery Systems : Its ability to enhance solubility makes it a candidate for formulating drug delivery systems that require stable emulsions.
  • Biological Sample Preparation : SDBS is utilized in preparing biological samples for microscopy and other analytical techniques.

Case Studies

  • Cytotoxicity and Inflammatory Response : A study conducted on HaCaT cells demonstrated that while high concentrations of SDBS are cytotoxic, they do not significantly induce inflammatory responses at lower concentrations. This finding suggests a threshold effect where SDBS can be safely used at lower doses without adverse inflammatory effects .
  • Environmental Monitoring : Research focusing on hydraulic fracturing wastewater highlighted the need for monitoring chemicals like SDBS due to their potential to form harmful byproducts during water treatment processes. This emphasizes the importance of assessing both the direct biological activity and the environmental implications of such compounds .

Q & A

Q. What are the established synthetic routes for disodium dodecyl(sulphonatophenoxy)benzenesulphonate, and how can purity be optimized during synthesis?

The compound is synthesized via sulfonation of dodecylbenzene derivatives followed by neutralization with sodium hydroxide. A common method involves reacting dodecylphenol with sulfuric acid to form the sulfonic acid intermediate, which is then neutralized with sodium carbonate or hydroxide . Purity optimization requires precise control of reaction stoichiometry, temperature (typically 80–100°C), and post-synthesis purification steps like recrystallization or column chromatography. Analytical techniques such as HPLC or titration with cationic surfactants can validate purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural and functional properties?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic sulfonate and dodecyl chain positions. Fourier-Transform Infrared (FTIR) spectroscopy identifies sulfonate groups (S=O stretching at ~1180–1120 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection ensures molecular integrity, while mass spectrometry (LC-MS) confirms molecular weight (e.g., 542.61 g/mol as per structural data) .

Q. How does this surfactant interact with aqueous systems, and what experimental protocols quantify its critical micelle concentration (CMC)?

Surface tension measurements using a tensiometer (e.g., Du Noüy ring method) at varying concentrations determine CMC. Conductivity titrations also track micelle formation by observing inflection points in specific conductance curves. Molecular dynamics simulations, as applied to structurally similar surfactants, can model aggregation behavior .

Q. What regulatory guidelines govern its environmental safety in laboratory settings, and how are ecotoxicity assessments designed?

The U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) outlines protocols for assessing endocrine disruption potential, including in vitro receptor binding assays and in vivo fish or amphibian studies . The European Chemicals Agency (ECHA) requires persistence, bioaccumulation, and toxicity (PBT) assessments under REACH, with standardized OECD test guidelines (e.g., OECD 301 for biodegradability) .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

Accelerated stability studies involve storing solutions at pH 3–11 and temperatures up to 60°C for 4–12 weeks. Degradation is monitored via HPLC for byproduct formation. Thermo-gravimetric analysis (TGA) assesses thermal decomposition patterns .

Advanced Research Questions

Q. What molecular dynamics (MD) approaches elucidate the aggregation behavior of this surfactant in complex matrices (e.g., polymer-surfactant systems)?

All-atom MD simulations with force fields like CHARMM or OPLS-AA model micelle formation and surfactant-polymer interactions. Key parameters include radial distribution functions (RDFs) to analyze sulfonate headgroup packing and solvent-accessible surface area (SASA) to quantify hydrophobicity . Coarse-grained MD may extend simulation timescales for larger systems.

Q. How does intercalation into layered double hydroxides (LDHs) modify its adsorption properties, and what experimental designs validate these changes?

Hydrophobic LDHs are synthesized by anion exchange, replacing inorganic anions (e.g., CO₃²⁻) with the surfactant. X-ray diffraction (XRD) confirms interlayer expansion (e.g., from 0.76 nm to 2.1 nm), while BET analysis quantifies enhanced organic solvent adsorption (e.g., toluene or heptane) . Isothermal titration calorimetry (ITC) measures binding thermodynamics during intercalation.

Q. What contradictions exist in its endocrine disruption profile across in vitro and in vivo models, and how can these discrepancies be resolved?

Discrepancies may arise from metabolic differences (e.g., hepatic detoxification in vertebrates) or receptor specificity. Integrated testing strategies (ITS) combining high-throughput screening (e.g., ToxCast assays) and targeted in vivo studies (e.g., zebrafish larval development) are recommended. Dose-response modeling accounts for species-specific sensitivity .

Q. How do positional isomerism and counterion variations affect its micellar catalysis efficiency in organic reactions?

Comparative studies using isomers (e.g., ortho vs. para sulfonate substitution) and alternative counterions (e.g., lithium or potassium) are conducted. Reaction kinetics for model processes (e.g., ester hydrolysis) are monitored via UV-Vis spectroscopy. Micelle size and zeta potential measurements (via dynamic light scattering) correlate structural changes with catalytic activity .

Q. What advanced remediation strategies are effective for mitigating its environmental persistence in aquatic systems?

Photocatalytic degradation using TiO₂ or ZnO nanoparticles under UV light oxidizes the surfactant into CO₂ and sulfates, monitored via total organic carbon (TOC) analysis. Bioaugmentation with bacterial strains (e.g., Pseudomonas) enhances biodegradation rates in wastewater sludge, assessed through COD (chemical oxygen demand) reduction tests .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Disodium dodecyl(sulphonatophenoxy)benzenesulphonate
Reactant of Route 2
Disodium dodecyl(sulphonatophenoxy)benzenesulphonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.